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Compound of Interest

Compound Name: 2-Chlorotoluene

Cat. No.: B165313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-
chlorotoluene (o-chlorotoluene). The information is compiled from various sources, including

critically evaluated data from the National Institute of Standards and Technology (NIST) and

other chemical databases. This document is intended to be a valuable resource for

professionals in research and development who require accurate thermochemical data for

modeling, process design, and safety assessments.

Core Thermochemical Data
The fundamental thermochemical properties of 2-chlorotoluene are summarized in the tables

below. It is important to note that while some data is derived from modern, critically evaluated

sources, certain key values, such as the standard enthalpy of formation, are based on older

experimental work and should be used with an understanding of their potential uncertainty.

Table 1: Standard Molar Thermochemical Properties at
298.15 K and 1 atm
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Property Symbol Value Units
Source and
Notes

Standard Molar

Enthalpy of

Combustion

(liquid)

ΔcH°(l) -3710 kJ/mol

NIST WebBook

(uncertain value

from 1906)[1]

Standard Molar

Enthalpy of

Combustion

(liquid)

ΔcH°(l) -3747 kJ/mol
PubChem (at

18.8 °C)[2]

Standard Molar

Enthalpy of

Formation

(liquid)

ΔfH°(l) -83.3 kJ/mol

NIST WebBook

(uncertain value

from 1906)[1]

Standard Molar

Enthalpy of

Formation (gas,

calculated)

ΔfH°(g) 21.51 kJ/mol
Cheméo (Joback

method)[3]

Standard Molar

Gibbs Free

Energy of

Formation (gas,

calculated)

ΔfG°(g) 98.91 kJ/mol
Cheméo (Joback

method)[3]

Note: The significant discrepancy and age of the experimental enthalpy values highlight a need

for modern experimental re-evaluation. Calculated values are provided for completeness where

experimental data is unavailable or of low certainty.

Table 2: Phase Change and Other Enthalpies
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Property Symbol Value Units
Source and
Notes

Enthalpy of

Vaporization
ΔvapH 38.50 kJ/mol

Cheméo (Joback

method)[3]

Enthalpy of

Fusion
ΔfusH 11.73 kJ/mol

Cheméo (Joback

method)[3]

Table 3: Temperature-Dependent Thermochemical
Properties
The NIST Web Thermo Tables (WTT) provide critically evaluated data for enthalpy and isobaric

heat capacity over a range of temperatures for both the liquid and ideal gas phases of 2-
chlorotoluene.[4] This data is essential for calculations at temperatures other than the

standard 298.15 K.

Ideal Gas Phase Properties (NIST WTT)[4]

Enthalpy: Data is available from 200 K to 1000 K.

Isobaric Heat Capacity (Cp): Data is available from 200 K to 1000 K.

Liquid Phase Properties (NIST WTT)[4]

Enthalpy (in equilibrium with gas): Data is available from 237.26 K to 639.94 K.

Isobaric Heat Capacity (Cp): Data is available over a range of temperatures.

Methodologies for Determination of
Thermochemical Data
The determination of the thermochemical properties of a compound like 2-chlorotoluene can

be approached through both experimental and computational methods.

Experimental Protocol: Combustion Calorimetry
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The standard enthalpy of combustion is a key experimental value from which the enthalpy of

formation can be derived. The primary technique for measuring the enthalpy of combustion of

organic compounds is oxygen bomb calorimetry.

Generalized Protocol:

Sample Preparation: A precisely weighed sample of high-purity 2-chlorotoluene is placed in

a crucible within a high-pressure vessel known as a "bomb." A known length of ignition wire

is placed in contact with the sample. For volatile liquids like 2-chlorotoluene, encapsulation

in a gelatin capsule or similar container is necessary to prevent evaporation before ignition.

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to

ensure that the water formed during combustion is in the liquid state and to absorb acidic

combustion products. The bomb is then sealed and pressurized with a large excess of pure

oxygen (typically to around 30 atm).

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and

the initial temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the ignition wire. The combustion reaction releases heat, which is transferred to the bomb

and the surrounding water, causing the temperature of the calorimeter system to rise. The

temperature is recorded at regular intervals until it reaches a maximum and then begins to

cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat

exchange with the surroundings. The heat capacity of the calorimeter system is determined

in a separate experiment by combusting a standard substance with a known enthalpy of

combustion, such as benzoic acid. The enthalpy of combustion of 2-chlorotoluene is then

calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the

amount of sample burned. Corrections are made for the heat of formation of nitric acid (from

residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.

Computational Protocol: Gaussian-3 (G3) Theory
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Ab initio computational methods provide a powerful tool for predicting thermochemical

properties. Gaussian-n theories, such as G3 theory, are composite methods designed to

achieve high accuracy.

Generalized Workflow for G3 Calculation:

Geometry Optimization: The molecular geometry of 2-chlorotoluene is optimized at the

MP2(Full)/6-31G(d) level of theory. This step determines the lowest energy conformation of

the molecule.[5]

Vibrational Frequencies: Vibrational frequencies are calculated at the HF/6-31G(d) level

using the optimized geometry. These frequencies are used to determine the zero-point

vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The

frequencies are typically scaled by an empirical factor to correct for known systematic errors.

[5]

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometry using progressively larger basis sets and higher levels of theory

(e.g., QCISD(T), MP4, MP2).[5][6][7][8][9]

Energy Correction and Extrapolation: The results of the single-point energy calculations are

combined in an additive manner to approximate the energy at a very high level of theory with

a large basis set.[5][6][7][8][9]

Higher-Level Correction (HLC): A small empirical correction, the HLC, is added to the final

energy to account for remaining systematic deficiencies in the calculations. The parameters

for the HLC are determined by fitting to a large set of accurate experimental data.[5]

Calculation of Thermochemical Properties: The total energy at 0 K is combined with the

scaled zero-point energy and thermal corrections from the frequency calculation to

determine the enthalpy of formation, entropy, and Gibbs free energy at a desired

temperature (e.g., 298.15 K).

Visualizations
The following diagrams illustrate the relationships between key thermochemical properties and

the workflows for their determination.
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Relationship between core thermochemical properties.
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Workflow for Combustion Calorimetry.
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Workflow for G3 Computational Thermochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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